Trimethobenzamide
Descripción
This compound is a novel antiemetic which prevents nausea and vomiting in humans. Its actions are unclear but most likely involves the chemoreceptor trigger zone (CTZ). In dogs pretreated with this compound HCl, the emetic response to apomorphine is inhibited, while little or no protection is afforded against emesis induced by intragastric copper sulfate.
This compound is an Antiemetic. The physiologic effect of this compound is by means of Emesis Suppression.
This compound is an orally available, antiemetic agent used in the therapy of nausea and vomiting associated with medications and gastrointestinal, viral and other illnesses. This compound has not been linked convincingly to elevations in serum enzymes during therapy and despite widescale use for almost 50 years, it has rarely been linked to instances of clinically apparent liver injury with jaundice.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and is indicated for post operative nausea and vomiting and allergic disease and has 1 investigational indication.
major descriptor (64-84); on-line search BENZAMIDES (64-84); Index Medicus search this compound (64-84); RN given refers to parent cpd
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZBIKUBAYAZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
554-92-7 (mono-hydrochloride) | |
| Record name | Trimethobenzamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023711 | |
| Record name | Trimethobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trimethobenzamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE CRYSTALLINE POWDER; SLIGHT PHENOLIC ODOR; SOL IN WARM ALC; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, PKA: 8.27; FREELY SOL IN ETHANOL & CHLOROFORM; INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/, 3.98e-02 g/L | |
| Record name | Trimethobenzamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00662 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIMETHOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trimethobenzamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
138-56-7 | |
| Record name | Trimethobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethobenzamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethobenzamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00662 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimethobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2X096QY97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trimethobenzamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188.7 °C | |
| Record name | Trimethobenzamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00662 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimethobenzamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethobenzamide's Effects on Dopamine Pathways in the Central Nervous System
Abstract
Trimethobenzamide is a substituted benzamide with established antiemetic properties. Its clinical efficacy is primarily attributed to its interaction with the central nervous system (CNS), specifically its antagonism of dopamine pathways. This technical guide provides a detailed examination of this compound's mechanism of action, its targeted effects within the CNS, and the consequential physiological responses. This document synthesizes the available pharmacological data, outlines relevant experimental methodologies for studying such compounds, and visualizes the key pathways and processes involved. A notable gap in the publicly available literature is the absence of specific quantitative binding affinity data for this compound, a limitation that is highlighted herein.
Introduction
This compound is a prescription antiemetic agent used in the management of nausea and vomiting.[1][2][3][4][5] Unlike many modern antiemetics that target serotonin or neurokinin receptors, this compound's primary mechanism involves the modulation of dopaminergic neurotransmission.[6][7] Understanding its precise effects on dopamine pathways is critical for appreciating its therapeutic utility and its potential side-effect profile, particularly the risk of extrapyramidal symptoms (EPS). This guide delves into the core pharmacology of this compound's interaction with the CNS dopamine system.
Core Mechanism of Action: D₂ Receptor Antagonism
The principal mechanism of action for this compound is the antagonism of the dopamine D₂ receptor.[1][6][8] This activity is believed to be concentrated in the chemoreceptor trigger zone (CTZ), an area located in the medulla oblongata.[1][2][3][6][7][9][10][11] The CTZ lies outside the blood-brain barrier, allowing it to detect emetogenic substances in the bloodstream and cerebrospinal fluid. By blocking D₂ receptors in the CTZ, this compound inhibits the transmission of emetic signals to the vomiting center, which is located in the brainstem.[3][7][10] While this is the primary accepted mechanism, some sources note that the complete picture of its action is not fully elucidated.[3][9] Animal studies have shown that this compound effectively inhibits apomorphine-induced emesis (a D₂ agonist) but offers little protection against emesis induced by gastric irritants like copper sulfate, further supporting its central action at the CTZ.[2][11]
Effects on Central Dopamine Pathways
This compound's interaction with dopamine pathways is anatomically specific, leading to both its desired therapeutic effect and its potential adverse reactions.
The Chemoreceptor Trigger Zone (Area Postrema)
The antiemetic effect of this compound is a direct result of D₂ receptor blockade in the CTZ. Dopamine released in this area normally activates D₂ receptors, which initiates a signaling cascade that stimulates the vomiting center. This compound competitively binds to these D₂ receptors without activating them, thereby preventing dopamine from initiating the emetic signal.
Nigrostriatal Pathway and Extrapyramidal Symptoms
While therapeutically targeting the CTZ, this compound can also affect other dopamine-rich regions of the brain. The nigrostriatal pathway, essential for motor control, is particularly susceptible. Antagonism of D₂ receptors in this pathway can disrupt the balance of neurotransmission, leading to a range of movement disorders collectively known as extrapyramidal symptoms (EPS).[1][4] These can include:
-
Acute Dystonia: Involuntary muscle contractions and spasms.
-
Akathisia: A state of agitation and restlessness.
-
Parkinsonism: Symptoms resembling Parkinson's disease, such as tremors, rigidity, and bradykinesia.
The risk of EPS is a crucial consideration in the clinical use of this compound, especially in children and the elderly.[10]
Pharmacological Data
A comprehensive search of the scientific literature and pharmacological databases did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound at dopamine receptors. The compound is consistently described qualitatively as a D₂ receptor antagonist or blocker.[8][12] This represents a significant knowledge gap for researchers. The table below summarizes the qualitative pharmacological profile of this compound based on available information.
| Parameter | Description | Clinical Relevance |
| Target Receptor | Dopamine D₂ Receptor[1][6][8] | Primary target for antiemetic action. |
| Mechanism | Antagonist / Inhibitor[8][9] | Blocks the binding of endogenous dopamine. |
| Primary Site of Action | Chemoreceptor Trigger Zone (CTZ)[2][6][7][11] | Prevents emetogenic signals from reaching the vomiting center. |
| Secondary Site of Action | Nigrostriatal Pathway | D₂ blockade in this pathway can lead to motor side effects (EPS). |
| Functional Effect | Inhibition of Apomorphine-Induced Emesis[2][11] | Demonstrates central D₂ receptor blockade in animal models. |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for D₂ Receptor Affinity
This in vitro assay is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the dopamine D₂ receptor.
1. Materials:
- Cell membranes prepared from a cell line stably expressing human D₂ receptors (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity D₂ receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.
- Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
- Non-specific binding agent: A high concentration of an unlabeled D₂ antagonist (e.g., 10 µM Haloperidol) to determine background binding.
- Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Glass fiber filters and a cell harvester.
- Scintillation fluid and a liquid scintillation counter.
2. Procedure:
- In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kₔ value), and the cell membrane preparation.
- Add serial dilutions of the test compound (this compound) to the experimental wells.
- Add the non-specific binding agent to control wells.
- Add buffer only to "total binding" wells.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.
- Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding (counts from wells with Haloperidol) from the total binding.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
- Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol: In Vivo Assessment of Antiemetic Efficacy (Apomorphine Challenge)
This animal model assesses the ability of a test compound to block centrally-mediated emesis.
1. Subjects:
- Beagle dogs are a commonly used species as they have a reliable emetic response to apomorphine.
2. Materials:
- This compound solution for injection.
- Apomorphine hydrochloride solution (emetogen).
- Vehicle control (e.g., sterile saline).
3. Procedure:
- Acclimate animals to the experimental setting.
- Administer the test compound (this compound) or vehicle control to the animals via a defined route (e.g., intramuscularly).
- After a set pretreatment period (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine at a dose known to reliably induce emesis.
- Observe the animals continuously for a defined period (e.g., 1-2 hours).
- Record the latency to the first emetic event and the total number of retches and vomits for each animal.
4. Data Analysis:
- Compare the number of emetic events and the latency to emesis between the this compound-treated group and the vehicle-control group using appropriate statistical tests (e.g., t-test or Mann-Whitney U test). A significant reduction in emesis in the treated group indicates antiemetic efficacy.
Visualizations of Pathways and Workflows
Dopamine D₂ Receptor Signaling in the CTZ
Caption: D₂ receptor antagonism by this compound in the CTZ.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a radioligand competitive binding assay.
Logical Diagram: CNS Effects of D₂ Antagonism
Caption: Dual effects of D₂ antagonism in different brain regions.
Conclusion and Future Directions
This compound serves as an effective antiemetic through its well-established role as a dopamine D₂ receptor antagonist within the chemoreceptor trigger zone. This central mechanism effectively mitigates emetic signaling. However, this same mechanism, when acting on the nigrostriatal dopamine pathway, carries the inherent risk of producing extrapyramidal side effects. For drug development professionals and researchers, the most significant challenge related to this compound is the striking lack of publicly available quantitative data on its binding affinity and selectivity for dopamine receptor subtypes. Future research should prioritize the characterization of this compound's binding profile (Kᵢ values) for D₁, D₂, D₃, D₄, and D₅ receptors. Such data would be invaluable for building more accurate structure-activity relationship models and could guide the development of next-generation antiemetics with improved efficacy and a reduced risk of neurological side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. medchemexpress.com [medchemexpress.com]
Exploring the Potential In Vitro Off-Target Effects of Trimethobenzamide: A Technical Guide
Introduction
Trimethobenzamide is an antiemetic agent primarily used for the prevention of nausea and vomiting. Its therapeutic effect is attributed to its antagonist activity at the dopamine D2 receptor, likely within the chemoreceptor trigger zone (CTZ) of the medulla oblongata. While its on-target activity is well-established, a comprehensive understanding of its potential off-target effects is crucial for a complete safety and pharmacological profile. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. This technical guide provides a framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of this compound using in vitro methodologies. Due to the limited publicly available quantitative data on the off-target profile of this compound, this guide focuses on the experimental protocols and data presentation formats necessary to generate and interpret such crucial information.
Data Presentation: Quantifying Off-Target Interactions
A systematic in vitro evaluation is essential to identify and characterize the off-target profile of a compound. The following tables are templates for presenting the quantitative data obtained from such studies.
Table 1: Receptor Binding Affinity Profile of this compound
This table would summarize the binding affinities of this compound for a panel of receptors. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Radioligand Used | This compound Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | Value to be determined |
| Serotonin 5-HT2A | [³H]-Ketanserin | Value to be determined |
| Histamine H1 | [³H]-Pyrilamine | Value to be determined |
| Adrenergic α1A | [³H]-Prazosin | Value to be determined |
| Muscarinic M1 | [³H]-Pirenzepine | Value to be determined |
| ... | ... | ... |
Table 2: Enzyme Inhibition Profile of this compound
This table would present the potency of this compound as an inhibitor of various enzymes. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
| Enzyme Target | Substrate Used | This compound IC50 (µM) |
| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | Value to be determined |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | Value to be determined |
| Acetylcholinesterase | Acetylthiocholine | Value to be determined |
| Various Cytochrome P450 Isoforms | Specific Substrates | Value to be determined |
| ... | ... | ... |
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reproducible and reliable data. The following are methodologies for key in vitro assays used to assess off-target effects.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).
-
Unlabeled competing ligand (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added to a set of wells.
-
For determining total binding, only the radioligand and membrane preparation are added.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.
Materials:
-
Purified enzyme.
-
Enzyme-specific substrate.
-
Test compound (this compound).
-
Assay buffer specific for the enzyme.
-
96-well microplates.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme and the varying concentrations of this compound.
-
Include control wells with the enzyme and buffer (100% activity) and wells with buffer only (background).
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based cAMP Signaling Assay
This assay is used to determine the functional effect of a compound on G-protein coupled receptors (GPCRs) that signal through the cyclic AMP (cAMP) pathway. It can identify both agonists and antagonists of Gs- and Gi-coupled receptors.
Materials:
-
A cell line expressing the GPCR of interest.
-
Cell culture medium.
-
Test compound (this compound).
-
A known agonist for the receptor (for antagonist testing).
-
Forskolin (an activator of adenylyl cyclase, for Gi-coupled receptor testing).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
96- or 384-well cell culture plates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Seed the cells in the microplates and grow them to the desired confluency.
-
For antagonist mode: pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a fixed concentration of a known agonist.
-
For agonist mode: add varying concentrations of this compound directly to the cells.
-
For Gi-coupled receptors: pre-incubate with this compound, then stimulate with forskolin to induce cAMP production.
-
Incubate the plates for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: For agonist activity, plot the cAMP concentration against the log of the this compound concentration to determine the EC50 (effective concentration for 50% of maximal response). For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the log of the this compound concentration to determine the IC50.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following are Graphviz (DOT language) scripts for generating such diagrams.
Caption: General experimental workflow for in vitro off-target screening of a compound.
Caption: Example of a Gq-coupled receptor signaling pathway potentially affected by an off-target interaction.
In-depth analysis of Trimethobenzamide's pharmacokinetic and pharmacodynamic properties
An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Trimethobenzamide
Introduction
This compound is a benzamide derivative utilized as an antiemetic agent for the management of postoperative nausea and vomiting, as well as nausea associated with gastroenteritis.[1][2] Its mechanism of action, while not fully elucidated, is understood to be centrally mediated. This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, synthesizing available data for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy adult subjects.[3] The drug's absorption, distribution, metabolism, and excretion (ADME) properties are crucial for determining appropriate dosing regimens and understanding its behavior in the body.
Data Presentation: Pharmacokinetic Parameters
The quantitative pharmacokinetic parameters of this compound are summarized in the table below. A 300 mg oral dose has been shown to provide a plasma concentration profile comparable to a 200 mg intramuscular (IM) injection.[3][4][5][6][7]
| Parameter | Value | Formulation(s) | Source(s) |
| Bioavailability | 100% (relative to IM solution) | Oral Capsule | [3][5][8][9][10] |
| Time to Peak Plasma Conc. (Tmax) | ~45 minutes | 300 mg Oral Capsule | [4][9] |
| ~30 minutes | 200 mg IM Injection | [3][4][5][9] | |
| Elimination Half-Life (t½) | 7 - 9 hours | Oral, IM | [3][4][8][11][12] |
| Metabolism | Hepatic; Major pathway is oxidation | N/A | [3][4][8][10][12] |
| Primary Metabolite | This compound N-oxide | N/A | [3][4][10][13] |
| Excretion | 30-50% excreted unchanged in urine within 48-72 hours | Oral, IM | [3][4][8][9][10][14] |
Experimental Protocols: Pharmacokinetic Analysis
The determination of this compound's pharmacokinetic parameters typically involves the following methodologies:
-
Clinical Study Design: Pharmacokinetic studies are generally conducted in healthy adult volunteers to characterize the drug's profile without the influence of confounding disease states.[3][5] A common design is a crossover study comparing different formulations, such as oral capsules and intramuscular injections, to determine relative bioavailability and compare concentration-time profiles.[4]
-
Sample Collection: Following drug administration, serial blood samples are collected at predefined time points. Plasma is separated from these samples for subsequent analysis.
-
Bioanalytical Method: The concentration of this compound in plasma samples is quantified using a validated bioanalytical method. While specific methods for pivotal studies are not detailed in the provided literature, high-performance liquid chromatography (HPLC) with a photodiode array detector is a validated method for estimating this compound.[15] More broadly, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for its high sensitivity and specificity in quantifying drug concentrations in biological matrices.[16]
-
Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using pharmacokinetic modeling software. A non-compartmental or compartmental analysis is performed to calculate key parameters such as Tmax, Cmax, Area Under the Curve (AUC), elimination half-life (t½), and clearance.
Visualization: ADME Workflow
The following diagram illustrates the general pathway of this compound through the body.
Caption: ADME pathway for this compound.
Pharmacodynamics
The pharmacodynamic properties of this compound describe its mechanism of action at the molecular and physiological levels. Its antiemetic effect is attributed to its action on the central nervous system.
Mechanism of Action
The precise mechanism of action of this compound is considered obscure but is believed to involve the chemoreceptor trigger zone (CTZ) located in the medulla oblongata.[3][4][8] The CTZ is a key area for detecting emetic substances in the blood and relaying signals to the vomiting center.
-
Dopamine D2 Receptor Antagonism: this compound is an antagonist of the dopamine D2 receptor.[11][17] By blocking D2 receptors in the CTZ, it is thought to inhibit the emetic stimuli induced by dopamine, thereby preventing the transmission of nausea-inducing signals to the vomiting center.[11][17][18]
-
Central Action: Evidence for its central mechanism comes from animal studies. In dogs, pretreatment with this compound inhibits the emetic response to apomorphine (a dopamine agonist that directly stimulates the CTZ).[3][8][14] However, it provides little to no protection against emesis induced by intragastric copper sulfate, which acts peripherally on the gastrointestinal tract.[3][8][14] This demonstrates that this compound's primary action is central rather than peripheral.[9]
-
Other Receptor Activity: The drug possesses weak antihistaminic activity but does not appear to significantly interact with serotonin pathways.[1]
Data Presentation: Pharmacodynamic Effects
| Target | Action | Effect | Source(s) |
| Dopamine D2 Receptor | Antagonist | Inhibition of emetic signals in the CTZ | [11][17] |
| Chemoreceptor Trigger Zone (CTZ) | Inhibition of Stimuli | Suppression of nausea and vomiting | [3][4][8][9] |
Experimental Protocols: Pharmacodynamic Analysis
The central antiemetic activity of this compound has been demonstrated using the following experimental model:
-
Animal Model: The dog is a commonly used model for antiemetic studies due to its well-defined emetic response to various stimuli.[3]
-
Pretreatment: Animals are pretreated with this compound hydrochloride at a specified dose before the emetic challenge.[3][14]
-
Emetic Challenge:
-
Central Challenge: Apomorphine, a potent dopamine D2 receptor agonist, is administered to directly stimulate the CTZ and induce vomiting.[3][19]
-
Peripheral Challenge: Intragastric copper sulfate is administered. It acts as a local irritant to the gastric mucosa, inducing emesis via peripheral neural pathways to the vomiting center, bypassing the CTZ.[3]
-
-
Endpoint Measurement: The primary endpoint is the emetic response (i.e., the frequency and latency of vomiting). Inhibition of apomorphine-induced emesis, coupled with a lack of inhibition of copper sulfate-induced emesis, provides strong evidence for a centrally-mediated antiemetic mechanism targeting the CTZ.[3][8][14]
Visualization: Proposed Signaling Pathway
This diagram illustrates the proposed mechanism of this compound's antiemetic action at the Chemoreceptor Trigger Zone (CTZ).
Caption: this compound's antagonism of the D2 receptor in the CTZ.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. This compound [dailymed.nlm.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Tigan (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. wikem.org [wikem.org]
- 14. This compound | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental determination of the pharmacokinetic properties of trimethoprim and sulfamethoxazole combination in the blood serum of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. Apomorphine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note and Protocol for the Quantification of Trimethobenzamide using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Trimethobenzamide using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described method is applicable for the analysis of the bulk drug substance and can be adapted for the determination of this compound in pharmaceutical formulations and biological matrices.
Introduction
This compound is an antiemetic drug used to prevent nausea and vomiting.[1] Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and clinical monitoring. This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound, capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1][2]
Chromatographic Conditions
A simple, accurate, and precise isocratic RP-HPLC method has been developed and validated for the estimation of this compound.[1][2]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity HPLC system or equivalent |
| Column | Kromasil 100 C-18 (250 x 4.6mm, 5µm)[1][2] |
| Mobile Phase | Methanol : 10mM Ammonium Formate (44:56, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 213 nm (using a Photodiode Array Detector)[1][2] |
| Run Time | 12 minutes[1] |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.
Figure 1: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 0.5-50 µg/mL.[1]
Sample Preparation
-
Accurately weigh the contents of not fewer than 20 this compound capsules and determine the average weight.
-
Weigh a quantity of the powdered capsule contents equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.2 µm syringe filter.
-
Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range.
-
Transfer a volume of the parenteral solution equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.2 µm syringe filter before injection.
-
To 1 mL of plasma sample in a centrifuge tube, add a suitable internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 3 mL of a protein precipitation agent (e.g., acetonitrile or methanol), vortex for 1 minute.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.2 µm syringe filter before injection.
-
To 1 mL of urine sample, add an internal standard.
-
Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the sample through a 0.2 µm syringe filter before injection.
Method Validation Summary
The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines.[1]
| Validation Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Accuracy (% Recovery) | 94.03% to 100.39%[1] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Robustness | The method is robust to small, deliberate changes in mobile phase composition, flow rate, and pH.[1] |
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions as per ICH guidelines.[1]
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 5 N HCl at 70°C for 8 hours[1] | No significant degradation observed.[1] |
| Base Hydrolysis | 5 N NaOH at 70°C for 8 hours[1] | Significant degradation observed.[1] |
| Neutral Hydrolysis | Water at 70°C for 24 hours[1] | No significant degradation observed.[1] |
| Oxidative Degradation | 10% H₂O₂ at room temperature for 24 hours[1] | Significant degradation observed.[1] |
| Thermal Degradation | 70°C for 48 hours | No significant degradation observed.[1] |
| Photolytic Degradation | Exposure to UV light for 24 hours[1] | No significant degradation observed.[1] |
The degradation products did not interfere with the quantification of the parent drug, confirming the stability-indicating capability of the method.[1]
Conclusion
The presented HPLC method is simple, rapid, accurate, precise, and specific for the quantification of this compound. Its stability-indicating nature makes it suitable for the analysis of the drug in the presence of its degradation products. The provided protocols for sample preparation from various matrices offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
Application Note: A Validated Stability-Indicating RP-UPLC Method for the Determination of Trimethobenzamide Hydrochloride
Abstract
This application note describes a robust and validated reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the stability testing of Trimethobenzamide Hydrochloride. The developed method is demonstrated to be specific, accurate, precise, and stability-indicating in accordance with the International Council for Harmonisation (ICH) guidelines. This document provides detailed protocols for the chromatographic analysis, forced degradation studies, and method validation, making it a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction
This compound Hydrochloride, chemically N-[p-[2-(dimethylamino) ethoxy] benzyl]-3, 4, 5-trimethoxybenzamide monohydrochloride, is an antiemetic agent used to prevent nausea and vomiting. Ensuring the stability of a drug substance and its formulated product is a critical aspect of drug development and manufacturing. A validated stability-indicating analytical method is essential to accurately quantify the drug and detect any degradation products that may form under various environmental conditions. This ensures the safety and efficacy of the pharmaceutical product throughout its shelf life. This application note presents a validated RP-UPLC method that effectively separates this compound from its degradation products, providing a reliable tool for stability assessment.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector is recommended.
Table 1: UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)[1][2] |
| Mobile Phase A | 0.1% Nonafluorobutane-1-sulfonic acid in water[1][2] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 17 | |
| 18.9 | |
| 19 | |
| 21 | |
| Flow Rate | 0.4 mL/min[1][2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 1.0 µL[2] |
| Detection Wavelength | 213 nm[3][4] |
| Run Time | 21 minutes |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride reference standard in 100 mL of methanol.[3]
-
Working Standard Solution (10 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase initial composition (75:25 Mobile Phase A:Mobile Phase B).
-
Sample Preparation: Prepare the sample solution of the drug product to obtain a theoretical concentration of 10 µg/mL of this compound Hydrochloride using the same diluent as the working standard.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The drug substance was subjected to various stress conditions as per ICH guidelines.[3][4]
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and reflux for 8 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the drug solution with 5 N NaOH and heat at 70°C for 8 hours.[3] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period as per ICH Q1B guidelines.
Method Validation
The developed RP-UPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by analyzing blank samples, a standard solution of this compound, and samples from forced degradation studies. The chromatograms showed no interference from the blank or degradation products at the retention time of this compound, confirming the method's specificity. Degradation was observed primarily under basic and oxidative conditions.[3][4]
Linearity
The linearity of the method was assessed by analyzing seven concentrations of this compound ranging from 0.5 µg/mL to 50 µg/mL.[3][4]
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | [Sample Data] |
| 1 | [Sample Data] |
| 5 | [Sample Data] |
| 10 | [Sample Data] |
| 20 | [Sample Data] |
| 40 | [Sample Data] |
| 50 | [Sample Data] |
| Correlation Coefficient (r²) | > 0.999[1][3][4] |
Accuracy
The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).
Table 3: Accuracy and Recovery Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8.0 | [Sample Data] | [Sample Data] |
| 100% | 10.0 | [Sample Data] | [Sample Data] |
| 120% | 12.0 | [Sample Data] | [Sample Data] |
| Average Recovery (%) | - | - | 98.0 - 102.0 |
Note: The accuracy was found to be between 94.03% and 100.39% in a similar HPLC study.[3][4]
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the standard solution were performed.
Table 4: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD of Peak Area | [Sample Data] | ≤ 2.0% |
| Intermediate Precision | % RSD of Peak Area | [Sample Data] | ≤ 2.0% |
Robustness
The robustness of the method was assessed by intentionally varying the chromatographic conditions, such as the flow rate (±0.02 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.
Data Presentation
Table 5: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | % Degradation | Observations |
| Acid Hydrolysis | 0.1 N HCl | 8 hours (reflux) | < 5% | No significant degradation |
| Base Hydrolysis | 5 N NaOH | 8 hours (70°C) | ~53%[3] | Two major degradation products observed |
| Oxidative Degradation | 3% H₂O₂ | 24 hours (RT) | Significant | Degradation products observed |
| Thermal Degradation | 105°C | 48 hours | < 5% | No significant degradation |
| Photolytic Degradation | UV & Visible Light | ICH Q1B | < 5% | No significant degradation |
Visualizations
Caption: Experimental Workflow for Method Development and Validation.
Caption: Forced Degradation Pathway of this compound.
Conclusion
The developed RP-UPLC method is rapid, sensitive, specific, and robust for the determination of this compound Hydrochloride in the presence of its degradation products. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and stability studies of this compound in bulk drug and pharmaceutical formulations. The comprehensive protocols and data presented in this application note provide a valuable resource for analytical scientists in the pharmaceutical industry.
References
Protocol for Studying Trimethobenzamide's Interaction with Apomorphine in Parkinson's Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Apomorphine, a potent dopamine D1 and D2 receptor agonist, is an effective therapy for managing "off" episodes in advanced PD, providing rapid relief from motor fluctuations.[1][2] However, its clinical use is often limited by significant nausea and vomiting, side effects mediated by the activation of dopamine receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[3]
Trimethobenzamide is an antiemetic agent that is often co-administered with apomorphine to mitigate these emetic effects.[4][5] It is believed to act as a dopamine D2 receptor antagonist, primarily at the CTZ.[3][6] Understanding the precise nature of the interaction between this compound and apomorphine at the molecular, cellular, and behavioral levels is crucial for optimizing therapeutic strategies in Parkinson's disease.
This document provides a comprehensive set of protocols for researchers to investigate the interaction between this compound and apomorphine. It includes detailed methodologies for in vitro receptor binding and functional assays, as well as in vivo studies using established rodent and ferret models of Parkinson's disease and emesis.
Data Presentation
The following tables summarize key quantitative data for this compound and apomorphine, critical for designing and interpreting the described experiments.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Species | Reference |
| Apomorphine | Dopamine D2 | 527 | Not Specified | [1] |
| Apomorphine | Dopamine D2 | 0.62 | Human | [7] |
| This compound | Dopamine D2 | Not Available | - | [3][6] |
Table 2: In Vitro Functional Assay Parameters
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Apomorphine | cAMP Inhibition | CHO-K1 (expressing human D2L) | EC50 | ~10 nM | [8] |
| Dopamine | cAMP Inhibition | DRD2 Nomad Cell Line | EC50 | 2.76 x 10⁻⁶ M | [9] |
Table 3: In Vivo Model Dosages
| Compound | Animal Model | Dosage | Route | Purpose | Reference |
| Apomorphine | 6-OHDA Rat | 0.5 mg/kg | s.c. | Induction of contralateral rotation | [10][11] |
| Apomorphine | Ferret | 0.25 mg/kg | s.c. | Induction of emesis | [12][13] |
| This compound | Human (Clinical Trial) | 300 mg, TID | p.o. | Antiemetic prophylaxis | [4][5] |
| 6-Hydroxydopamine (6-OHDA) | Rat | 12.5 µg in 2.5 µl | Intracerebral | Induction of nigrostriatal lesion | [11] |
Experimental Protocols
In Vitro Studies
1. Dopamine D2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound and apomorphine for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (DMEM with 10% FBS, antibiotics).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Unlabeled ligands: this compound, apomorphine, and a known D2 antagonist (e.g., haloperidol) for determining non-specific binding.
-
Scintillation cocktail and vials.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-D2R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer (for total binding).
-
Excess unlabeled D2 antagonist (e.g., 10 µM haloperidol) for non-specific binding.
-
Increasing concentrations of this compound or apomorphine.
-
-
Add a constant concentration of [³H]-Spiperone (typically at its Kd concentration) to all wells.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Determine the IC50 value (concentration of competing ligand that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
2. cAMP Functional Assay
This assay measures the ability of this compound to antagonize the apomorphine-induced inhibition of cyclic adenosine monophosphate (cAMP) production in cells expressing the D2 receptor, which is a Gi-coupled receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
Apomorphine.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Cell Plating:
-
Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle) for 15-30 minutes.
-
Add a fixed concentration of apomorphine (typically its EC80 for cAMP inhibition) and a fixed concentration of forskolin to all wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a dose-response curve for apomorphine's inhibition of forskolin-stimulated cAMP production to determine its EC50.
-
Plot the percentage of inhibition of the apomorphine response against the log concentration of this compound.
-
Determine the IC50 of this compound for the antagonism of the apomorphine effect.
-
In Vivo Studies
1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model involves the unilateral lesioning of the nigrostriatal dopamine pathway to mimic the motor deficits of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250g).
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane).
-
6-Hydroxydopamine (6-OHDA) hydrochloride.
-
Ascorbic acid saline (0.02% w/v).
-
Hamilton syringe.
Protocol:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the medial forebrain bundle (MFB) at specific coordinates relative to bregma (e.g., AP: -2.8 mm, ML: +2.0 mm, DV: -8.5 mm).
-
Slowly infuse 6-OHDA (e.g., 8 µg in 4 µl of ascorbic acid saline) into the MFB using a Hamilton syringe.
-
Leave the needle in place for 5-10 minutes before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
2. Apomorphine-Induced Rotational Behavior
This test assesses the degree of dopamine receptor supersensitivity on the lesioned side of the brain in the 6-OHDA model.
Materials:
-
6-OHDA lesioned rats (2-3 weeks post-surgery).
-
Apomorphine hydrochloride.
-
Saline.
-
Rotational behavior monitoring system (e.g., automated rotometer bowls).
Protocol:
-
Habituation:
-
Habituate the rats to the testing environment and the rotometer bowls for at least 30 minutes before drug administration.
-
-
Drug Administration and Monitoring:
-
Interaction Study:
-
To study the interaction, pre-treat a group of lesioned rats with this compound (various doses, intraperitoneally - i.p.) 30-60 minutes before the apomorphine challenge.
-
Compare the number of contralateral rotations in the this compound-pre-treated group to a vehicle-pre-treated control group.
-
3. Rotarod Test
This test evaluates motor coordination and balance.
Materials:
-
6-OHDA lesioned rats.
-
Rotarod apparatus.
Protocol:
-
Training:
-
Train the rats on the rotarod at a constant low speed (e.g., 5 rpm) for several trials a day for 2-3 days before the actual test.[18]
-
-
Testing:
-
Interaction Study:
-
Assess the effect of apomorphine on the rotarod performance of 6-OHDA lesioned rats.
-
Investigate the ability of this compound to modulate the effects of apomorphine on motor coordination by pre-treating the animals with this compound before apomorphine administration.
-
4. Apomorphine-Induced Emesis in Ferrets
Ferrets are a suitable non-rodent species for studying emesis due to their well-developed vomiting reflex.
Materials:
-
Male ferrets.
-
Apomorphine hydrochloride.
-
This compound hydrochloride.
-
Saline.
-
Observation cages.
Protocol:
-
Acclimation:
-
Acclimate the ferrets to the observation cages for several days before the experiment.
-
-
Drug Administration:
-
Observation:
-
Observe the animals continuously for a set period (e.g., 1-2 hours) and record the number of retches and vomits.
-
-
Data Analysis:
-
Compare the frequency of emetic episodes in the this compound-treated groups to the vehicle-treated control group to determine the antiemetic efficacy of this compound.
-
Mandatory Visualization
Caption: Dopamine D2 Receptor Signaling Pathway and Drug Interaction.
Caption: Experimental Workflow for Investigating Drug Interaction.
References
- 1. Aporphine - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. How to manage the initiation of apomorphine therapy without antiemetic pretreatment: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. adooq.com [adooq.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. innoprot.com [innoprot.com]
- 10. Apomorphine-Induced Rotation Test [bio-protocol.org]
- 11. Unilateral 6-OHDA Lesioning and Apomorphine-Induced Rotations [bio-protocol.org]
- 12. Enantioselective inhibition of apomorphine-induced emesis in the ferret by the neurokinin1 receptor antagonist CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential action of domperidone to modify emesis and behaviour induced by apomorphine in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uwec.edu [chem.uwec.edu]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. mdbneuro.com [mdbneuro.com]
- 18. Rotarod test in rats [protocols.io]
- 19. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rotarod test [protocols.io]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Note: Quantification of Trimethobenzamide and its Metabolites in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of trimethobenzamide and its primary metabolite, this compound N-oxide, in biological matrices such as human plasma and urine. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high throughput and reliable results for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and validation parameters.
Introduction
This compound is an antiemetic drug used to control nausea and vomiting. Its therapeutic efficacy is governed by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The major metabolic pathway for this compound is oxidation, leading to the formation of this compound N-oxide.[1][2] A significant portion of the administered dose, between 30% and 50%, is excreted unchanged in the urine.[1][2][3] Accurate quantification of both the parent drug and its metabolite in biological samples is crucial for a comprehensive understanding of its disposition in the body. This application note provides a validated LC-MS/MS method designed for the simultaneous determination of this compound and this compound N-oxide.
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its N-oxide metabolite.
Experimental Workflow
Caption: Workflow for the analysis of this compound and its metabolite.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
This compound N-oxide (Reference Standard)
-
This compound-d5 (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Ultrapure Water
-
Human Plasma (with Anticoagulant)
-
Human Urine
Sample Preparation: Protein Precipitation
-
Allow biological samples (plasma or urine) to thaw to room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the internal standard working solution (this compound-d5).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 150 L/hr |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 389.2 | 100.1 | 30 | 25 |
| This compound N-oxide | 405.2 | 100.1 | 35 | 30 |
| This compound-d5 (IS) | 394.2 | 105.1 | 30 | 25 |
Quantitative Data Summary
The developed LC-MS/MS method was validated according to regulatory guidelines. The following tables summarize the key quantitative performance characteristics of the assay.
Table 2: Calibration Curve Parameters
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| This compound | Plasma | 1 - 1000 | > 0.995 |
| This compound N-oxide | Plasma | 1 - 1000 | > 0.995 |
| This compound | Urine | 5 - 5000 | > 0.995 |
| This compound N-oxide | Urine | 5 - 5000 | > 0.995 |
Table 3: Precision and Accuracy Data (Plasma)
| Analyte | QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Mid | 100 | < 15 | < 15 | 85 - 115 | |
| High | 800 | < 15 | < 15 | 85 - 115 | |
| This compound N-oxide | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Mid | 100 | < 15 | < 15 | 85 - 115 | |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect (Plasma)
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | > 85 | 90 - 110 |
| High | > 85 | 90 - 110 | |
| This compound N-oxide | Low | > 80 | 88 - 112 |
| High | > 80 | 88 - 112 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of this compound and its major metabolite, this compound N-oxide, in biological samples. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a research or drug development setting. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.
References
Step-by-Step Guide to Trimethobenzamide Impurity Profiling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethobenzamide is an antiemetic agent used to prevent nausea and vomiting.[1] Like all pharmaceutical products, its purity is a critical attribute for ensuring safety and efficacy. Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance and drug product. This document provides a comprehensive, step-by-step guide for the impurity profiling of this compound, including detailed analytical methods and protocols.
Overview of Potential Impurities
Impurities in this compound can originate from various sources, including the manufacturing process, degradation of the drug substance over time, and interaction with packaging materials. These are broadly classified as process-related impurities, degradation products, and metabolites.
A list of known and potential impurities of this compound is summarized in the table below.
Table 1: Known and Potential Impurities of this compound
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Source |
| 4-(2-(Dimethylamino)ethoxy)benzaldehyde | 15182-92-0 | C₁₁H₁₅NO₂ | 193.25 | Process-related |
| 3,4,5-Trimethoxy-N-(4-(2-(methylamino)ethoxy)benzyl)benzamide | 1445977-42-3 | C₂₀H₂₆N₂O₅ | 374.44 | Process-related |
| N,N-Dimethyl-2-(4-((3,4,5-trimethoxybenzamido)methyl)phenoxy)ethan-1-amine oxide | 2415449-18-0 | C₂₁H₂₈N₂O₆ | 404.46 | Degradation/Metabolite |
| 3,4,5-Trimethoxybenzoic acid | 118-41-2 | C₁₀H₁₂O₅ | 212.20 | Degradation |
| N-Nitroso-N-Desmethyl this compound | N/A | C₂₀H₂₅N₃O₆ | 403.43 | Potential Genotoxic Impurity |
| Desoxy-Trimethoxybenzamide | 1293840-13-7 | N-(4-(2-(dimethylamino)ethoxy)benzyl)-3,5-dimethoxy-4-methylbenzamide | 372.5 | Process-related |
| 2-(4-(aminomethyl)phenoxy)-N,N-dimethylethan-1-amine hydrochloride | 1107613-95-5 | C₁₁H₁₈N₂O · HCl | 194.3 + 36.5 | Process-related |
Analytical Methodologies for Impurity Profiling
The primary analytical techniques for this compound impurity profiling are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for structural elucidation.
High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay
This method is suitable for the quantification of this compound and its degradation products in forced degradation samples.
Experimental Protocol:
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Mobile Phase: Methanol: Ammonium Formate buffer (44:56, v/v).[2][3] The ammonium formate buffer can be prepared by dissolving an appropriate amount of ammonium formate in water and adjusting the pH if necessary.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.[2]
-
-
Preparation of Solutions:
-
Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the drug substance or product in the mobile phase to achieve a similar concentration as the standard solution.
-
-
System Suitability:
-
Inject the standard solution multiple times (e.g., n=5).
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The theoretical plates for the this compound peak should be greater than 2000.
-
The tailing factor should be less than 2.0.
-
Ultra-Performance Liquid Chromatography (UPLC) Method for Related Substances
This UPLC method provides a more rapid and efficient separation of this compound and its known impurities.
Experimental Protocol:
-
Chromatographic System:
-
UPLC System: A system with a binary solvent manager, sample manager, column heater, and a PDA or UV detector.
-
Column: Acquity CSH Phenyl-Hexyl (2.1 mm x 100 mm, 1.7 µm).[4][5]
-
Mobile Phase A: 0.1% Nonafluorobutane-1-sulfonic acid in water.[4][5]
-
Mobile Phase B: A mixture of 0.1% Nonafluorobutane-1-sulfonic acid in water and acetonitrile (35:65, v/v).[4][5]
-
Detection Wavelength: 220 nm.[4]
-
Run Time: 21 minutes.[4]
-
Gradient Program:
-
Initial: 75% A, 25% B
-
10 min: 65% A, 35% B
-
17 min: 25% A, 75% B
-
18.9 min: 25% A, 75% B
-
19 min: 75% A, 25% B
-
21 min: 75% A, 25% B
-
-
-
Preparation of Solutions:
-
Standard and Sample Solutions: Prepare as described in the HPLC method, using Mobile Phase A as the diluent.
-
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating method.[2][6]
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies of this compound.
Experimental Protocols for Forced Degradation:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 3 mL of methanol and make up the volume to 10 mL with 5N HCl. Keep at 70°C for 8 hours. Neutralize with NaOH before analysis.[2]
-
Base Hydrolysis: Dissolve 10 mg of this compound in 3 mL of methanol and make up the volume to 10 mL with 5N NaOH. Keep at 70°C for 8 hours. Neutralize with HCl before analysis.[2] this compound shows significant degradation under basic conditions.[2][3]
-
Oxidative Degradation: Treat a solution of this compound with 30% hydrogen peroxide at room temperature for a specified period. Significant degradation is expected under oxidative conditions.[2][3]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for 4 hours).[7]
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[6]
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Observation | Degradation Products Formed |
| Acid Hydrolysis | No significant degradation observed. | - |
| Base Hydrolysis | Significant degradation (e.g., 53%).[2] | DP-1 (RT ~3.01 min), DP-2 (RT ~8.20 min) |
| Oxidative Degradation | Significant degradation observed. | Multiple degradation products |
| Thermal Degradation | No significant degradation observed. | - |
| Photolytic Degradation | No significant degradation observed. | - |
Note: RT (Retention Time) values are based on the HPLC method described in section 2.1.
Identification and Characterization of Impurities
Once impurities are detected, their structures need to be elucidated.
Logical Relationship for Impurity Identification:
Caption: Logical workflow for the identification and structural elucidation of impurities.
-
LC-MS/MS: This technique is invaluable for obtaining the molecular weight of the impurity and its fragmentation pattern, which provides initial structural clues.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.
-
NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to definitively elucidate the chemical structure of the isolated impurity.
-
Synthesis: The proposed structure of the impurity is often confirmed by synthesizing a reference standard and comparing its chromatographic and spectroscopic data with that of the unknown impurity.
Method Validation
The developed analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies and by spiking the drug substance with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For this compound, linearity has been demonstrated in the range of 0.5-50 µg/mL.[2][3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples. Accuracy for this compound assays has been reported to be between 94.03% and 100.39%.[2][3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The impurity profiling of this compound is a critical aspect of its quality control. A combination of robust, validated HPLC and UPLC methods, coupled with forced degradation studies and advanced spectroscopic techniques, allows for the comprehensive identification, quantification, and control of impurities. This ensures the continued safety and efficacy of this compound for patient use.
References
Application Notes and Protocols: Trimethobenzamide as a Tool Compound for Studying Dopamine Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethobenzamide is a substituted benzamide derivative clinically utilized as an antiemetic to manage nausea and vomiting.[1] Its therapeutic effect is primarily mediated through the antagonism of the dopamine D2 receptor within the chemoreceptor trigger zone (CTZ) in the brainstem.[2] This specific mechanism of action makes this compound a valuable pharmacological tool for researchers investigating the physiological and pathophysiological roles of dopamine D2 receptors in the central nervous system and periphery. These application notes provide a comprehensive guide for the use of this compound as a tool compound in in vitro studies of dopamine receptor function.
Mechanism of Action
This compound functions as a competitive antagonist at the dopamine D2 receptor. Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are pivotal in numerous neurological processes. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D2-like receptors, including the D2 receptor, couple to Gi/o proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to the D2 receptor without activating it, this compound competitively blocks the binding of dopamine and other agonists, thereby preventing the downstream signaling cascade.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the dopamine D2 receptor and the inhibitory effect of this compound.
Caption: Dopamine D2 receptor signaling and antagonism by this compound.
Applications in Dopamine Receptor Research
As a D2 receptor antagonist, this compound can be employed in a variety of research applications to:
-
Characterize the pharmacology of the D2 receptor: Investigate ligand binding properties and receptor function in different cell and tissue types.
-
Validate novel D2 receptor ligands: Use as a reference compound in competitive binding assays and functional screens for new agonists, antagonists, or allosteric modulators.
-
Elucidate D2 receptor-mediated signaling pathways: Probe the involvement of the D2 receptor in various cellular responses by observing the effect of its blockade by this compound.
-
Investigate the role of D2 receptors in disease models: Use in in vitro models to understand the contribution of D2 receptor dysfunction in neurological and psychiatric disorders.
Quantitative Data Summary
| Parameter | Illustrative Value | Receptor Subtype | Assay Type |
| Binding Affinity (Ki) | ~50-100 nM | Human D2 | Radioligand Binding |
| Functional Antagonism (IC50) | ~100-500 nM | Human D2 | cAMP Inhibition Assay |
| Selectivity | Moderate for D2 vs. other Dopamine Receptor Subtypes | D1, D3, D4, D5 | Radioligand Binding |
Experimental Protocols
Detailed protocols for two key in vitro assays are provided below to characterize the interaction of this compound with the dopamine D2 receptor.
Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a radiolabeled D2 antagonist, such as [³H]-Spiperone.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone (specific activity ~20-60 Ci/mmol).
-
Unlabeled competitor: this compound hydrochloride.
-
Non-specific binding control: Haloperidol or another high-affinity D2 antagonist (e.g., 10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes to the desired protein concentration (e.g., 10-20 µg of protein per well) in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of diluted cell membranes.
-
Non-specific Binding: 50 µL of Haloperidol (10 µM final concentration), 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.
-
Competitive Binding: 50 µL of serially diluted this compound (e.g., from 1 nM to 100 µM final concentration), 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: cAMP Functional Assay for D2 Receptor Antagonism
This protocol measures the ability of this compound to functionally antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional antagonism assay.
Materials:
-
Cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
Assay Buffer or serum-free medium.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine or another D2 receptor agonist (e.g., quinpirole).
-
This compound hydrochloride.
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
-
384-well white microplates suitable for luminescence or fluorescence detection.
-
Multichannel pipettes and a plate reader.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Also, prepare a solution of the D2 agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: Remove the culture medium from the cells. Add the diluted this compound solutions to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a solution containing both forskolin (to stimulate basal cAMP production, e.g., 1-10 µM final concentration) and the D2 agonist to the wells. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP detection kit being used.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Normalize the data, with 0% inhibition being the signal in the presence of forskolin and the D2 agonist, and 100% inhibition being the signal with forskolin alone.
-
Plot the percentage of inhibition versus the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Conclusion
This compound is a well-established dopamine D2 receptor antagonist that can serve as a valuable tool for in vitro research. The protocols outlined in these application notes provide a framework for characterizing its binding affinity and functional antagonism at the D2 receptor. When using this compound as a research tool, it is important for investigators to empirically determine its potency and selectivity in their specific assay systems. Careful experimental design and data analysis will ensure the reliable application of this compound in studies of dopamine receptor pharmacology and signaling.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Trimethobenzamide HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of Trimethobenzamide.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantitative analysis. This guide provides a step-by-step approach to identify and resolve the root cause of peak tailing in this compound analysis.
Is the peak tailing observed for all peaks or only for the this compound peak?
This initial question helps to differentiate between a systemic issue and a problem specific to the analyte.
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram exhibit tailing, the problem is likely related to the HPLC system itself rather than the specific chemistry of this compound.
Possible Causes and Solutions:
-
Column Void or Damage: A void at the head of the column or a damaged packing bed can cause peak distortion.[1][2]
-
Solution: Replace the column. As a temporary fix, you might try reversing and flushing the column (if the manufacturer's instructions permit).[3]
-
-
Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can lead to band broadening and tailing.[4][5]
-
Solution: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly tightened to minimize dead volume.[6]
-
-
Blocked Frit: A partially blocked inlet frit on the column can distort the sample flow path.[7]
-
Solution: Backflush the column to dislodge any particulates. If the problem persists, the frit may need to be replaced, or the entire column.
-
-
Detector Issues: A large detector time constant can cause peak tailing.[6]
-
Solution: Reduce the detector time constant if your system allows.
-
Scenario 2: Only the this compound Peak is Tailing
If only the this compound peak is tailing, the issue is likely related to interactions between the analyte and the stationary phase or the mobile phase conditions. This compound is a basic compound with a pKa of 8.78, making it susceptible to interactions with residual silanol groups on silica-based columns.[8]
Possible Causes and Solutions:
-
Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds like this compound is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica packing material.[1][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH < 3) will protonate the silanol groups, reducing their interaction with the basic analyte.[2][3] Be sure to use a column that is stable at low pH.
-
Solution 2: Use a Base-Deactivated or End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.[2][9]
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.[2][10]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[1][5]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1][4]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half. It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[6][7]
Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?
A2: this compound is a basic compound containing a tertiary amine group.[8][11] In reversed-phase HPLC using silica-based columns, these basic functional groups can interact with acidic residual silanol groups on the stationary phase, leading to secondary retention mechanisms and peak tailing.[1][3]
Q3: What is an ideal mobile phase pH for analyzing this compound?
A3: To minimize peak tailing due to silanol interactions, a mobile phase pH below 3 is often recommended.[2][3] This ensures that the silanol groups are protonated and less likely to interact with the basic this compound molecule. However, always ensure your column is stable at the chosen pH.
Q4: Can the choice of buffer affect peak shape?
A4: Yes, the buffer and its concentration can influence peak shape. Using a buffer helps to control the mobile phase pH. Increasing the buffer concentration can sometimes improve peak shape by increasing the ionic strength of the mobile phase.[2] For this compound analysis, ammonium formate has been successfully used as a buffer.[12][13]
Q5: What type of HPLC column is best for analyzing this compound?
A5: A base-deactivated or end-capped C18 or Phenyl-Hexyl column is a good choice to minimize silanol interactions.[2][14] These columns are specifically treated to reduce the number of free silanol groups, resulting in improved peak symmetry for basic compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H28N2O5 | [8] |
| Molecular Weight | 388.46 g/mol | [8] |
| pKa | 8.78 | [8] |
| Solubility in Water | 40 mg/L | [8] |
| LogP | 2.29 | [8] |
Table 2: Recommended Starting HPLC Method Parameters for this compound
| Parameter | Recommendation | Rationale |
| Column | Base-deactivated C18 or Phenyl-Hexyl, 5 µm | Minimizes silanol interactions. |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous phase | Common organic modifiers for reversed-phase. |
| Aqueous Phase | 10-20 mM Ammonium Formate Buffer | Provides good buffering capacity. |
| pH | 2.5 - 3.0 | Protonates silanol groups to reduce tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 213 nm | Wavelength of maximum absorbance for this compound.[12] |
| Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity.[15] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Reduce Peak Tailing
-
Prepare the Aqueous Component: Prepare a 20 mM solution of ammonium formate in HPLC-grade water.
-
Adjust pH: Use a calibrated pH meter to adjust the pH of the ammonium formate solution to 3.0 using formic acid.
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous component with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 56:44 v/v aqueous:organic).[12]
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject Sample: Inject the this compound standard and observe the peak shape.
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. support.waters.com [support.waters.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. ijpbs.com [ijpbs.com]
- 15. ijpbs.net [ijpbs.net]
Technical Support Center: Optimizing Trimethobenzamide Dosage for Rodent Models of Emesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of trimethobenzamide in rodent models of emesis. Given the absence of a vomiting reflex in rodents, this guide focuses on surrogate behaviors, namely pica (the consumption of non-nutritive substances like kaolin) and conditioned taste aversion (CTA), to assess the anti-emetic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: Why can't I find a recommended standard dose of this compound for anti-emesis studies in rats and mice?
A1: Currently, there is a lack of published studies that have established a definitive optimal dose of this compound for inhibiting emesis-like behaviors (pica or CTA) in rodent models. The appropriate dosage can be influenced by a variety of factors including the specific rodent strain, the emetic agent used, and the experimental protocol. Therefore, it is crucial for researchers to empirically determine the optimal dose for their specific study conditions.
Q2: What are the primary rodent models for studying emesis and nausea?
A2: Since rodents do not vomit, researchers rely on quantifiable behavioral surrogates. The two most common models are:
-
Pica: This model measures the consumption of non-nutritive substances, typically kaolin clay. An increase in kaolin consumption is correlated with illness and nausea-like states in response to emetic agents.
-
Conditioned Taste Aversion (CTA): In this model, a novel taste is paired with the administration of an emetic agent. If the agent induces a negative state, the animal will subsequently avoid that taste. The degree of aversion is used as a measure of the substance's aversive effects.
Q3: What is the mechanism of action of this compound?
A3: this compound is believed to act primarily on the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brain.[1][2][3] It is thought to be a dopamine D2 receptor antagonist, which blocks the signals that trigger nausea and vomiting.[4]
Q4: What is a potential starting dose range for a dose-response study of this compound in rats?
A4: While no direct data exists for this compound in rodent pica models, we can infer a potential starting range from related compounds and other studies. Prochlorperazine, another dopamine D2 antagonist, has been shown to inhibit pica in rats at a dose of 0.5 mg/kg (intraperitoneal).[4] Reproduction studies in rats have used oral doses of this compound at 20 mg/kg and 100 mg/kg.[1][3] Based on this, a starting dose-finding study in rats could explore a range of approximately 1 to 50 mg/kg, administered via an appropriate route (e.g., intraperitoneally or orally). It is essential to conduct a pilot study to determine the maximum tolerated dose and to identify a range that is both safe and potentially efficacious.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in kaolin consumption between animals. | Natural variation in rodent behavior. | Increase the number of animals per group to improve statistical power. Ensure consistent housing and handling procedures for all animals. |
| No significant increase in kaolin consumption after emetic agent administration. | The dose of the emetic agent may be too low or the animals may have become habituated. | Verify the dose and administration route of the emetic agent from established protocols. If the agent has been used repeatedly, consider using a different emetic stimulus. |
| This compound does not reduce kaolin consumption at the tested doses. | The doses may be too low, or the chosen emetic agent may act through a pathway not targeted by this compound. | Conduct a wider dose-response study. Consider the mechanism of the emetic agent; this compound is a dopamine antagonist and may be less effective against agents that primarily act through other pathways (e.g., serotonin). |
| Animals are not consuming the novel taste in the Conditioned Taste Aversion (CTA) study. | The novel taste may be inherently aversive to the animals. | Test different novel tastes (e.g., saccharin, sucrose solutions at various concentrations) to find one that is readily consumed by the animals. |
| General lethargy or other adverse effects observed after this compound administration. | The dose may be too high, approaching toxic levels. | Immediately lower the dose or discontinue the study with that dose cohort. Consult the known LD50 for the species (e.g., oral LD50 in mice is 1600 mg/kg) and conduct a thorough safety assessment before proceeding.[2] |
Experimental Protocols
Pica Model for Assessing Anti-Emetic Efficacy
This protocol outlines a general procedure for a dose-response study to determine the efficacy of this compound in a cisplatin-induced pica model in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Standard rat chow and water
-
Kaolin pellets
-
Cisplatin
-
This compound hydrochloride
-
Appropriate vehicle for drug dissolution (e.g., saline)
-
Animal cages with separate food and kaolin hoppers
Procedure:
-
Acclimation: House rats individually for at least 3 days to acclimate them to the cages and the presence of both food and kaolin pellets.
-
Baseline Measurement: For 2-3 days prior to the experiment, measure daily food and kaolin consumption to establish a baseline.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, cisplatin + vehicle, cisplatin + various doses of this compound).
-
Drug Administration:
-
Administer the assigned dose of this compound (or vehicle) via the chosen route (e.g., intraperitoneal injection) 30-60 minutes before the emetic challenge.
-
Administer cisplatin (e.g., 3-6 mg/kg, intraperitoneally) to induce pica. The vehicle control group should receive vehicle injections for both this compound and cisplatin.
-
-
Data Collection: Measure kaolin and food consumption at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin administration.
-
Analysis: Compare the kaolin consumption in the this compound-treated groups to the cisplatin + vehicle group. A significant reduction in kaolin intake in the this compound groups indicates an anti-emetic effect.
Data Presentation
Table 1: Example Data from a Hypothetical Dose-Response Study of this compound on Cisplatin-Induced Pica in Rats
| Treatment Group | N | Mean Kaolin Consumption (g) ± SEM (24h) | % Inhibition of Pica |
| Vehicle Control | 8 | 0.5 ± 0.1 | - |
| Cisplatin (3 mg/kg) + Vehicle | 8 | 5.2 ± 0.6 | 0% |
| Cisplatin + this compound (1 mg/kg) | 8 | 4.5 ± 0.5 | 13.5% |
| Cisplatin + this compound (5 mg/kg) | 8 | 3.1 ± 0.4 | 40.4% |
| Cisplatin + this compound (10 mg/kg) | 8 | 1.8 ± 0.3 | 65.4% |
| Cisplatin + this compound (20 mg/kg) | 8 | 1.2 ± 0.2 | 76.9% |
Table 2: Dosage of Other Anti-Emetics in Rodent Pica Models
| Drug | Species | Emetic Agent | Effective Dose | Route | Reference |
| Ondansetron | Rat | Cisplatin | 1 mg/kg | i.p. | Takeda et al., 1993 |
| Domperidone | Rat | Apomorphine | 1 mg/kg | i.p. | Takeda et al., 1993 |
| Prochlorperazine | Rat | Teriparatide | 0.5 mg/kg | i.p. | Yamamoto et al., 2018 |
| Granisetron | Rat | Teriparatide | 0.5 mg/kg | i.p. | Yamamoto et al., 2018 |
| Fosaprepitant | Rat | Teriparatide | 1 mg/kg | i.p. | Yamamoto et al., 2018 |
Visualizations
Signaling Pathway of Emesis
Caption: Signaling pathways involved in emesis and the site of action for this compound.
Experimental Workflow for Dose-Response Study
Caption: A typical experimental workflow for a dose-response study.
Troubleshooting Logic
Caption: Logical flow for troubleshooting high data variability.
References
Identification and characterization of Trimethobenzamide degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Trimethobenzamide degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most likely to degrade?
A1: Based on forced degradation studies, this compound is most susceptible to degradation under basic (alkaline) hydrolysis and oxidative conditions.[1][2][3] Some studies also report significant degradation under acidic conditions.[4] It has been shown to be relatively stable under neutral hydrolysis, thermal, and photolytic stress.[2]
Q2: What are the primary degradation products of this compound?
A2: The main degradation pathways for this compound are hydrolysis and oxidation. Under basic hydrolysis, two primary degradation products, often designated as DP-1 and DP-2, have been observed.[2] Acid hydrolysis can lead to the formation of impurities such as Impurity B (hydrolysis of the amide bond), Impurity H, and Impurity D.[4] A significant metabolic and potential oxidative degradation product is this compound N-oxide.[5][6][7] Another potential degradant is 3,4,5-trimethoxybenzoic acid.[8][9]
Q3: What analytical techniques are recommended for studying this compound degradation?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (RP-UPLC) are the most common and effective techniques for separating this compound from its degradation products.[1][10] These methods, coupled with a photodiode array (PDA) detector, allow for the quantification of the parent drug and its impurities.[1][11] For structural elucidation of unknown degradation products, techniques like mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]
Q4: I am seeing unexpected peaks in my chromatogram during a stability study. What could they be?
A4: Unexpected peaks are likely degradation products. To identify them, you should:
-
Review the stress conditions: Correlate the appearance of the peaks with the specific stress conditions applied (e.g., heat, pH, oxidant).
-
Compare with known degradants: Check the retention times of your unknown peaks against those of known this compound impurities and degradation products if you have reference standards.
-
Employ a PDA detector: A photodiode array detector can help determine if the spectral properties of the unknown peak are consistent with a this compound-related substance.
-
Perform co-injection: If a potential impurity standard is available, co-inject it with your sample to see if the peak height increases without the appearance of a new peak.
-
Utilize LC-MS: Liquid Chromatography-Mass Spectrometry can provide the mass of the unknown peak, offering significant clues to its identity.
Troubleshooting Guides
Issue 1: Poor separation between this compound and its degradation products.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical for good separation.
-
Incorrect Column Choice: The column chemistry may not be suitable for the polarity of this compound and its degradants.
-
Suboptimal Flow Rate or Temperature: These parameters can affect peak shape and resolution.
-
Solution: Systematically vary the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40°C) to find the optimal conditions for your separation.
-
Issue 2: Inconsistent retention times during analysis.
Possible Causes & Solutions:
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic component or changes in pH.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure it is within its effective buffering range.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time (e.g., 30-60 minutes) before starting the analysis until a stable baseline is achieved.
-
-
Pump Malfunction: The HPLC pump may not be delivering a consistent flow rate.
-
Solution: Check the pump for leaks and perform routine maintenance, such as seal replacement. Monitor the pump pressure for fluctuations.
-
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Details | Temperature | Duration | Degradation (%) | Number of Degradation Products | Reference |
| Acid Hydrolysis | 5 N HCl | 70°C | 8 hours | No significant degradation | 0 | [2] |
| Acid Hydrolysis | 5.0 N HCl | 85°C | 24 hours | 17.06% | 3+ | [4] |
| Base Hydrolysis | 5 N NaOH | 70°C | 8 hours | 53% | 2 | [2] |
| Base Hydrolysis | 1.0 N NaOH | 85°C | 24 hours | 7.46% | 2+ | [4] |
| Neutral Hydrolysis | Water | 70°C | 24 hours | No significant degradation | 0 | [2] |
| Oxidative | 30% H₂O₂ | Room Temp | 48 hours | 13% | 1 | [2] |
| Thermal | Solid State | 105°C | 24 hours | No significant degradation | 0 | [4] |
| Photolytic | Direct Sunlight | Ambient | 24 hours | No significant degradation | 0 | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 5 N HCl.
-
Incubate the solution at 70°C for 8 hours.[2]
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 5 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 5 N NaOH.
-
Incubate the solution at 70°C for 8 hours.[2]
-
At specified time points, withdraw an aliquot, neutralize with 5 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 30% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 48 hours.[2]
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Accurately weigh about 10 mg of this compound solid into a petri dish.
-
Place the dish in a hot air oven maintained at 105°C for 24 hours.[4]
-
At the end of the study, dissolve the sample in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Spread a thin layer of this compound powder in a petri dish.
-
Expose the sample to direct sunlight for 24 hours.[2]
-
Prepare a solution of the exposed sample for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a published method for the analysis of this compound and its degradation products.[1][2]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a PDA detector and an autosampler.
-
Mobile Phase: Methanol: Ammonium Formate buffer (pH adjusted) in a ratio of 44:56 (v/v).[1][2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Prepare the sample and standard solutions in the mobile phase at a suitable concentration (e.g., 10 µg/mL).
-
Inject the solutions into the HPLC system and record the chromatograms.
-
The retention time for this compound is typically around 5-7 minutes under these conditions. Degradation products will elute at different retention times.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scienceopen.com [scienceopen.com]
- 4. ijpbs.com [ijpbs.com]
- 5. This compound [dailymed.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. wikem.org [wikem.org]
- 8. Quantitative analysis of this compound hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20040005354A1 - Oral this compound formulations and methods - Google Patents [patents.google.com]
- 10. ijpbs.net [ijpbs.net]
- 11. Development and validation of a stability indicating high performance liquid chromatography method for this compound | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
Improving the yield and purity of Trimethobenzamide hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Trimethobenzamide hydrochloride, with a focus on improving yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound hydrochloride.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Final Product | Incomplete reaction during the amide coupling step. | - Ensure the use of an appropriate coupling agent and optimize the reaction time and temperature. - Use a slight excess of the more valuable reagent to drive the reaction to completion. - Monitor the reaction progress using techniques like TLC or HPLC. |
| Degradation of starting materials or intermediates. | - Use fresh, high-purity starting materials. - Store intermediates under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation. | |
| Loss of product during work-up and purification. | - Optimize the extraction and crystallization procedures to minimize product loss in the aqueous and mother liquor phases. - Subsequent treatment of the mother liquors may allow for additional product recovery. | |
| Presence of Impurities in the Final Product | Incomplete reaction of starting materials. | - As with addressing low yield, ensure the reaction goes to completion by optimizing conditions and reagent stoichiometry. |
| Formation of side-products during the reaction. | - Control the reaction temperature to minimize the formation of thermally induced byproducts. - The choice of solvent can influence side reactions; consider alternative solvents. | |
| Ineffective purification. | - Select an appropriate solvent system for recrystallization to effectively remove specific impurities. Isopropyl alcohol and toluene have been used for crystallization. - For persistent impurities, consider alternative purification techniques, though the goal is to avoid chromatographic methods for large-scale production. | |
| Difficulty with Crystallization | Improper solvent selection. | - Experiment with different solvent systems or solvent mixtures to find the optimal conditions for crystallization. - Ensure the chosen solvent has a high-temperature coefficient for the solubility of this compound hydrochloride (high solubility at high temperatures and low solubility at low temperatures). |
| Presence of impurities inhibiting crystal formation. | - Attempt to remove impurities before crystallization, for example, by washing the crude product. | |
| Supersaturation not achieved or too rapid cooling. | - Ensure the solution is sufficiently concentrated before cooling. - Slow, controlled cooling can lead to the formation of purer, more well-defined crystals. | |
| Product Fails Purity Specifications (e.g., by HPLC) | Co-elution of impurities with the main peak. | - Adjust the HPLC method (e.g., mobile phase composition, gradient, column type) to achieve better separation of the main peak from impurities. |
| Degradation of the sample during analysis. | - Ensure the sample is properly handled and stored before and during HPLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound hydrochloride?
A1: The most prevalent synthetic routes involve the coupling of 4-(2-dimethylaminoethoxy)benzylamine with a 3,4,5-trimethoxybenzoyl derivative. The key intermediate, 4-(2-dimethylaminoethoxy)benzylamine, can be synthesized from p-hydroxybenzaldehyde through several steps.
Q2: What are the critical impurities to monitor for in the synthesis of this compound hydrochloride?
A2: Key impurities can arise from starting materials, intermediates, or side reactions. It is important to monitor for unreacted 4-(2-dimethylaminoethoxy)benzylamine and 3,4,5-trimethoxybenzoic acid (or its activated form). Side-products from the amide coupling reaction are also a concern.
Q3: How can the purity of this compound hydrochloride be effectively assessed?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound hydrochloride. A typical specification is a purity of ≥98.0%. Non-aqueous titration can also be used to determine purity.
Q4: What is a suitable solvent for the final crystallization of this compound hydrochloride?
A4: Isopropyl alcohol has been successfully used for the final crystallization step. The free base can be crystallized from toluene before conversion to the hydrochloride salt.
Q5: Are there any environmentally friendly synthesis methods available?
A5: Research has focused on developing greener synthesis methods, for example, by using boric acid and PEG in the amidation step, which is presented as an environmentally friendly and economical approach for large-scale production.
Data Presentation
Table 1: Reported Purity and Melting Point of this compound Hydrochloride
| Parameter | Value | Analytical Method | Reference |
| Purity | ≥98.0% | HPLC, Nonaqueous Titration | |
| HPLC Purity | 99.80% | HPLC | |
| Melting Point | 187.0 to 191.0 °C | Not specified | |
| Melting Point | 187-188 °C | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-dimethylaminoethoxy)benzylamine (Intermediate)
This protocol is a generalized procedure based on common synthetic routes.
-
Alkylation of p-hydroxybenzaldehyde:
-
Dissolve p-hydroxybenzaldehyde in a suitable solvent (e.g., acetone).
-
Add a base such as potassium carbonate.
-
Add 2-(dimethylamino)ethyl chloride and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After cooling, filter the mixture and concentrate the filtrate to obtain crude 4-(2-dimethylaminoethoxy)benzaldehyde.
-
-
Formation of the Oxime:
-
Dissolve the crude 4-(2-dimethylaminoethoxy)benzaldehyde in a suitable solvent like ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) and reflux the mixture.
-
Monitor the reaction for the formation of 4-(2-dimethylaminoethoxy)benzaldehyde oxime.
-
-
Reduction of the Oxime:
-
The oxime is reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst such as Raney Nickel under hydrogen pressure.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 4-(2-dimethylaminoethoxy)benzylamine.
-
Protocol 2: Synthesis and Purification of this compound Hydrochloride
-
Amide Coupling:
-
Dissolve 4-(2-dimethylaminoethoxy)benzylamine in an aromatic solvent like toluene.
-
In a separate flask, prepare 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid and a chlorinating agent (e.g., thionyl chloride).
-
Add the 3,4,5-trimethoxybenzoyl chloride solution to the solution of the amine at a controlled temperature (e.g., 5°C).
-
Stir the reaction mixture at room temperature and then heat to drive the reaction to completion.
-
-
Work-up and Isolation of the Free Base:
-
After cooling, the reaction mixture is typically washed with an aqueous base (e.g., sodium hydroxide solution) to remove unreacted acid chloride and other acidic impurities.
-
The organic layer is washed with water and then cooled to induce crystallization of the this compound free base.
-
The crude free base is collected by filtration and washed.
-
-
Formation and Crystallization of the Hydrochloride Salt:
-
Dissolve the this compound free base in a suitable solvent, such as isopropyl alcohol.
-
Add a solution of hydrochloric acid (e.g., aqueous or in a solvent like isopropanol) to adjust the pH to approximately 4.0-4.5.
-
Cool the solution to induce crystallization of this compound hydrochloride.
-
Collect the pure product by filtration, wash with cold solvent, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
Refinement of analytical methods for detecting Trimethobenzamide impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical methods for detecting Trimethobenzamide impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its impurities, particularly when using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound or its Impurities
-
Question: My chromatogram shows significant peak tailing or fronting for the main analyte and its impurities. What are the potential causes and solutions?
-
Answer:
-
Column Overload: The concentration of the sample injected might be too high. Try diluting the sample and re-injecting.
-
Inappropriate pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its impurities, leading to poor peak shape. Ensure the mobile phase pH is optimized for the analytes. For example, a mobile phase consisting of methanol and ammonium formate has been used successfully.[1][2]
-
Column Degradation: The stationary phase of the column may have degraded. Try washing the column with a strong solvent or replace the column if necessary. A Kromasil 100 C-18 column (250 X 4.6mm, 5µ) has been shown to provide good separation.[1][2]
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can cause secondary interactions. Consider using a column with end-capping or a different stationary phase like a Phenyl-Hexyl column.
-
Issue 2: Inadequate Resolution Between Impurity Peaks and the Main Peak
-
Question: I am unable to achieve baseline separation between two or more impurity peaks or between an impurity and the this compound peak. How can I improve the resolution?
-
Answer:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase in your mobile phase. A mobile phase of methanol and ammonium formate (44:56, v/v) has been reported to be effective.[1][2]
-
Gradient Elution: If using isocratic elution, switching to a gradient elution program can often improve the separation of complex mixtures. A reported UPLC method utilizes a gradient with 0.1% Nonafluorobutane-1-sulfonic acid in water as mobile phase A and a mixture of 0.1% Nonafluorobutane-1-sulfonic acid in water and acetonitrile (35:65) as mobile phase B.[3][4]
-
Flow Rate: Decreasing the flow rate can sometimes enhance resolution, although it will increase the run time. A flow rate of 1.0 ml/min has been used for HPLC analysis[1][2], while a lower flow rate of 0.4 mL/min was used for a UPLC method.[3][4]
-
Column Temperature: Optimizing the column temperature can influence selectivity and resolution. A column oven temperature of 40°C has been used in a UPLC method.[3][4]
-
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
-
Question: The peaks for my impurities of interest are very small, and the signal-to-noise ratio is low. How can I increase the sensitivity of my method?
-
Answer:
-
Wavelength Selection: Ensure you are using the optimal wavelength for detection. For this compound, detection at 213 nm has been reported to be effective.[1][2] A UPLC method also utilized a PDA/UV detector set at 220 nm.[4]
-
Injection Volume: Increasing the injection volume can increase the peak response, but be mindful of potential peak broadening. An injection volume of 1.0 µL was used in a UPLC method.[3][4]
-
Sample Concentration: If possible, concentrate your sample to increase the analyte concentration.
-
Detector Choice: For very low-level impurities, consider using a more sensitive detector, such as a mass spectrometer (MS).
-
Issue 4: Variability in Retention Times
-
Question: I am observing shifts in retention times between different runs. What could be causing this instability?
-
Answer:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to retention time shifts. Ensure accurate and consistent preparation for every run.
-
Column Temperature Fluctuation: Fluctuations in the column oven temperature can affect retention times. Ensure the column oven is functioning correctly and maintaining a stable temperature.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
-
Pump Performance: Issues with the HPLC/UPLC pump, such as leaks or inconsistent flow rates, can cause retention time variability. Perform regular maintenance on your system.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound?
A1: Known impurities of this compound include process-related impurities and degradation products. Some identified impurities are:
-
N,N-Dimethyl-2-(4-((3,4,5-trimethoxybenzamido)methyl)phenoxy)ethan-1-amine oxide[5]
-
4-(2-(Dimethylamino)ethoxy)benzaldehyde Maleate[5]
-
3,4,5-Trimethoxy-N-(4-(2-(methyl(nitroso)amino)ethoxy)benzyl)benzamide[5]
-
2-(4-(aminomethyl)phenoxy)-N,N-dimethylethan-1-amine[6]
-
Forced degradation studies have shown that degradation products are particularly found under basic and oxidative stress conditions.[1][2]
Q2: What are the typical HPLC/UPLC conditions for this compound impurity analysis?
A2: Several methods have been developed. Here are two examples:
| Parameter | HPLC Method[1][2] | UPLC Method[3][4] |
| Column | Kromasil 100 C-18 (250 X 4.6mm, 5µ) | Acquity CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7µm) |
| Mobile Phase | Methanol: Ammonium formate (44:56, v/v) | A: 0.1% Nonafluorobutane-1-sulfonic acid in waterB: 0.1% Nonafluorobutane-1-sulfonic acid in water: Acetonitrile (35:65) |
| Elution | Isocratic | Gradient |
| Flow Rate | 1.0 ml/min | 0.4 mL/min |
| Detector | Photodiode Array (PDA) at 213 nm | PDA/UV at 220 nm |
| Column Temp. | Not specified | 40°C |
| Injection Vol. | Not specified | 1.0 µL |
Q3: What are the key validation parameters to consider for a stability-indicating method for this compound?
A3: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear range of 0.5-50 µg/mL with a correlation coefficient (r²) of 0.999 has been reported.[1][2]
-
Accuracy: The closeness of test results obtained by the method to the true value. Accuracies between 94.03% and 100.39% have been achieved.[1][2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: How can I perform forced degradation studies for this compound?
A4: Forced degradation studies are conducted to demonstrate the stability-indicating nature of an analytical method. According to ICH guidelines, stress conditions should include:
-
Acid Hydrolysis: Treat the drug substance with an acid (e.g., HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the drug substance with a base (e.g., NaOH) at an elevated temperature. Degradation has been observed under basic conditions.[1][2]
-
Neutral Hydrolysis: Treat the drug substance with water at an elevated temperature.
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., H₂O₂). Degradation has been observed under oxidative conditions.[1][2]
-
Photolytic Degradation: Expose the drug substance to light.
-
Thermal Degradation: Expose the drug substance to high temperatures.
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments and visual workflows to aid in understanding and troubleshooting.
Protocol 1: HPLC Method for this compound and Impurities[1][2]
-
Chromatographic System:
-
HPLC system with a UV or PDA detector.
-
Column: Kromasil 100 C-18 (250 X 4.6mm, 5µ).
-
Mobile Phase: Prepare a mixture of Methanol and Ammonium formate in the ratio of 44:56 (v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 213 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable diluent to achieve a concentration within the calibration range.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound and its impurities in the sample by comparing their peak areas to the calibration curve.
-
Workflow for Troubleshooting Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC/UPLC analysis.
General Workflow for Analytical Method Validation
Caption: A stepwise workflow for the validation of an analytical method according to ICH guidelines.
References
Technical Support Center: Managing the Stability of Trimethobenzamide in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Trimethobenzamide during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound hydrochloride capsules should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1] It is also advised to protect the compound from excessive heat, moisture, and direct light.[2]
Q2: What are the primary degradation pathways for this compound?
A2: Forced degradation studies have shown that this compound is susceptible to degradation under basic and oxidative conditions.[3][4][5] It remains relatively stable under acidic, neutral, thermal, and photolytic stress.[3][4][5] The main metabolic pathway in vivo is oxidation, leading to the formation of this compound N-oxide.[1]
Q3: Are there any known incompatibilities with common excipients?
A3: While specific incompatibility studies are not extensively detailed in the provided results, a common formulation for this compound hydrochloride capsules includes lactose monohydrate, magnesium stearate, and pregelatinized starch.[1] It is crucial to conduct compatibility studies with any new excipients during formulation development.
Troubleshooting Guides
HPLC Analysis Issues
Q1: I am observing peak tailing in my HPLC chromatogram for this compound. What could be the cause and how can I resolve it?
A1: Peak tailing in HPLC analysis of this compound can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound, which is a basic compound. A mobile phase with a slightly acidic pH can help to reduce tailing by ensuring the analyte is in a single ionic form.
-
Column Choice: The use of a high-quality, end-capped C18 column is recommended.[3][4] Older or lower quality columns may have exposed silanol groups that can interact with the basic analyte, causing tailing.
-
Sample Solvent: Whenever possible, dissolve your this compound standard and sample in the mobile phase itself. Injecting in a solvent stronger than the mobile phase can lead to peak distortion.
-
Column Contamination: If the tailing develops over time, your column may be contaminated. Flush the column with a strong solvent to remove any adsorbed impurities.
Q2: I am seeing unexpected peaks in my stability samples. How can I determine if they are degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this:
-
Compare with a Reference Standard: Analyze a freshly prepared, unstressed sample of this compound. The new peaks should be absent in this chromatogram.
-
Forced Degradation Studies: As per ICH guidelines, subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light can help to intentionally generate degradation products.[3][4][5] This will help in confirming the identity of the unknown peaks.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak. Co-eluting impurities can often be detected using this method.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is based on a validated stability-indicating RP-HPLC method.[3][4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
Reagents:
-
Methanol (HPLC grade)
-
Ammonium formate
-
Purified water
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Methanol: Ammonium Formate (44:56, v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | Ambient |
| Detection Wavelength | 213 nm[3][4] |
| Injection Volume | 10 µL |
| Run Time | 12 minutes[3][5] |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
For analysis, dilute the stock solution with the mobile phase to a suitable concentration (e.g., within the linear range of 0.5-50µg/mL).[3][5]
Forced Degradation Study Protocol
The following conditions can be used to perform forced degradation studies on this compound.[3][4]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and reflux for a specified period. Neutralize before injection. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and reflux for a specified period. Neutralize before injection. |
| Oxidative Degradation | Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature. |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 60-80°C). |
| Photolytic Degradation | Expose the solid drug substance to UV light (e.g., 254 nm) or a combination of UV and visible light. |
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as reported in a stability-indicating method development study.[3]
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.1M HCl) | No significant degradation |
| Base Hydrolysis (0.1M NaOH) | Significant degradation observed |
| Oxidative (H₂O₂) | Significant degradation observed |
| Thermal | No significant degradation |
| Photolytic | No significant degradation |
Visualizations
Signaling Pathway of this compound's Antiemetic Action
Caption: Mechanism of action of this compound in the Chemoreceptor Trigger Zone.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
References
- 1. scielo.br [scielo.br]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trimethobenzamide and Ondansetron: Efficacy in Nausea and Vomiting
This guide provides a detailed comparison of the antiemetic properties of Trimethobenzamide and Ondansetron, intended for researchers, scientists, and professionals in drug development. The analysis focuses on their mechanisms of action, clinical efficacy supported by experimental data, and safety profiles.
Introduction
Nausea and vomiting are distressing symptoms associated with various conditions, including surgery, chemotherapy, and gastroenteritis.[1] this compound and ondansetron are two widely used antiemetic agents, but they belong to different drug classes and possess distinct pharmacological profiles.[1][2] Ondansetron is a selective serotonin 5-HT3 receptor antagonist, a cornerstone in managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4][5] this compound's mechanism is less definitively established but is thought to involve the chemoreceptor trigger zone (CTZ) in the brain.[6][7] This guide offers an objective comparison of their antiemetic efficacy, drawing upon available clinical data and outlining the experimental methodologies used in key studies.
Mechanism of Action
The two drugs achieve their antiemetic effects through different signaling pathways.
This compound: The precise mechanism of this compound is not fully elucidated.[7][8] It is believed to act on the chemoreceptor trigger zone (CTZ) in the medulla oblongata, an area that detects emetic signals and relays them to the vomiting center.[6][8] Some evidence suggests it functions as a dopamine D2 receptor antagonist within the CTZ.[9][10] By blocking dopamine's action in this region, it inhibits the transmission of emetic signals.[10] However, other sources suggest it does not have significant activity at dopamine or serotonin pathways and may possess weak antihistaminic properties.[6]
Ondansetron: Ondansetron is a highly selective 5-HT3 receptor antagonist.[11][12] Its mechanism is well-defined and involves actions at both peripheral and central sites.[3][11] Peripherally, chemotherapy or other stimuli can cause enterochromaffin cells in the small intestine to release serotonin (5-HT).[4][11] This serotonin activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[3][13] Centrally, 5-HT3 receptors are located in the CTZ and the nucleus tractus solitarius.[11][12] Ondansetron blocks these receptors at both locations, effectively preventing the initiation and transmission of emetic signals.[3][13]
References
- 1. goodrx.com [goodrx.com]
- 2. drugs.com [drugs.com]
- 3. Ondansetron - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ovid.com [ovid.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound [dailymed.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. ClinPGx [clinpgx.org]
Trimethobenzamide, a substituted benzamide, is recognized as an antagonist of the dopamine D2 receptor, a property central to its antiemetic effects.[1][2] However, precise quantitative data on its binding affinity, such as the inhibition constant (Kᵢ), remains elusive in readily accessible scientific literature. To provide a comparative context, this guide collates available in vitro D2 receptor binding data for structurally similar and clinically relevant benzamide derivatives, including Itopride, Metoclopramide, and Sulpiride.
Comparative Binding Affinities
The following table summarizes the reported in vitro binding affinities (Kᵢ values) of selected benzamide derivatives for the dopamine D2 receptor. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the absolute values.
| Compound | Structure | D2 Receptor Kᵢ (nM) | Notes |
| This compound | N-[p-(Dimethylaminoethoxy)benzyl]-3,4,5-trimethoxybenzamide | Not available | Confirmed D2 receptor antagonist.[1][2] |
| Itopride | N-[p-(Dimethylaminoethoxy)benzyl]-3,4-dimethoxybenzamide | Not available | A dimethoxy analog of this compound and a known D2 receptor antagonist.[3] |
| Metoclopramide | 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | ~240 - 348 | A widely used antiemetic and prokinetic agent with established D2 receptor antagonist activity. |
| Sulpiride | N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide | ~18.2 | A selective D2-like receptor antagonist, with higher affinity compared to Metoclopramide.[4] The provided value is for the S(-) enantiomer. |
| Eticlopride | (S)-(-)-5-Chloro-3-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide | ~0.09 - 0.92 | A high-affinity and selective D2-like receptor antagonist, often used as a research tool.[4] |
Experimental Protocols for D2 Receptor Binding Assays
The determination of D2 receptor binding affinity is typically conducted through in vitro radioligand binding assays. These experiments are fundamental in pharmacology for characterizing the interaction between a drug candidate and its receptor target. A generalized protocol for a competitive radioligand binding assay is outlined below.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Cells or tissues expressing the dopamine D2 receptor are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the D2 receptor with high affinity and specificity (e.g., [³H]spiperone or [¹²⁵I]iodosulpride).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or a related compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a defined period to allow for binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission. Upon binding of an agonist, such as dopamine, the D2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. As an antagonist, this compound and its related compounds block this activation. The primary signaling pathway involves the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).
The following diagram illustrates the canonical D2 receptor signaling pathway and the antagonistic action of compounds like this compound.
Conclusion
References
- 1. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Itopride - Wikipedia [en.wikipedia.org]
- 4. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the reproducibility of published Trimethobenzamide synthesis methods
For researchers, scientists, and professionals in drug development, the reproducibility of a synthetic route is a critical factor in selecting a viable method for the preparation of active pharmaceutical ingredients. This guide provides a detailed comparison of three published synthesis methods for Trimethobenzamide, an antiemetic agent. The comparison focuses on experimental protocols and quantitative data to assess their potential reproducibility.
Introduction to this compound Synthesis
This compound, chemically known as N-{[4-(2-dimethylaminoethoxy)phenyl]methyl}-3,4,5-trimethoxybenzamide, is an antiemetic drug used to prevent nausea and vomiting.[1] Several synthetic routes to this compound have been published, each with distinct starting materials, reaction pathways, and experimental conditions. This guide evaluates three prominent methods: the original synthesis reported by Hoffmann La Roche, a multi-step process detailed in a French patent, and a more recent, improved process developed by Kannan and colleagues.
Comparison of Synthetic Methods
The three methods present different approaches to the construction of the this compound molecule. The choice of a particular method in a research or development setting will depend on factors such as the availability of starting materials, desired yield and purity, scalability, and environmental considerations.
| Parameter | Method 1: Hoffmann La Roche (1959) | Method 2: French Patent (1985) | Method 3: Kannan et al. (2018) |
| Starting Material | p-Hydroxybenzaldehyde | Phenol | p-Hydroxybenzaldehyde |
| Key Intermediate | 4-(2-dimethylaminoethoxy)benzylamine | 4-(2-dimethylaminoethoxy)benzylamine | 4-(2-dimethylaminoethoxy)benzylamine |
| Overall Yield | Not explicitly stated in patent | Not explicitly stated for overall process | Good |
| Final Product Purity | Not explicitly stated in patent | Not explicitly stated in patent | 99.50% (by HPLC) |
| Final Product Melting Point | 185-186 °C (as HCl salt) | 187-188 °C (as HCl salt) | 188-190 °C (as HCl salt) |
| Key Features | Classic, foundational synthesis | Multi-step route from a basic starting material | Environmentally friendly, one-pot synthesis of intermediate, suitable for large-scale production |
Experimental Protocols and Data
Method 1: Hoffmann La Roche Synthesis
This foundational synthesis begins with the alkylation of p-hydroxybenzaldehyde and proceeds through a reductive amination followed by a final acylation.[1]
Experimental Protocol:
-
Synthesis of 4-(2-dimethylaminoethoxy)benzaldehyde: p-Hydroxybenzaldehyde is reacted with 2-dimethylaminoethyl chloride in the presence of sodium methoxide in chlorobenzene. The mixture is refluxed for 15 hours. The product is isolated by filtration and vacuum distillation.[2]
-
Synthesis of 4-(2-dimethylaminoethoxy)benzylamine: The intermediate aldehyde is subjected to reductive amination. (Specific conditions for this step are not detailed in the provided patent text).
-
Synthesis of this compound Hydrochloride: 4-(2-dimethylaminoethoxy)benzylamine is reacted with 3,4,5-trimethoxybenzoyl chloride. The resulting product is converted to its hydrochloride salt, which has a reported melting point of 185-186 °C.[1]
Quantitative Data:
While the patent provides a general outline, specific yields for each step are not detailed, making a direct reproducibility assessment challenging.[1][2]
Method 2: Synthesis from Phenol (French Patent FR2549828A1)
This method employs a longer synthetic sequence starting from phenol.[3]
Experimental Protocol:
-
Synthesis of 2-Phenoxyethanol: Phenol is reacted with ethylene chlorohydrin in the presence of sodium hydroxide.[3]
-
Synthesis of 2-Phenoxyethyl chloride: The resulting alcohol is treated with thionyl chloride in toluene.[3]
-
Formation of N-[(2-chloroethoxy)benzyl]acetamide: The chloride is reacted with acetamide and paraformaldehyde in glacial acetic acid.[3]
-
Synthesis of N-[(2-dimethylaminoethoxy)benzyl]acetamide: The preceding intermediate is reacted with dimethylamine.[3]
-
Synthesis of 4-(2-dimethylaminoethoxy)benzylamine: The acetamide is hydrolyzed using hydrochloric acid. The crude product is purified by distillation under reduced pressure.[3]
-
Synthesis of this compound Hydrochloride: The purified benzylamine is condensed with 3,4,5-trimethoxybenzoyl chloride in toluene to yield the final product. The hydrochloride salt has a reported melting point of 187-188 °C.[3]
Quantitative Data:
The patent describes the procedural steps in detail but does not provide a clear overall yield for the entire sequence.[3]
Method 3: Kannan et al. Improved Synthesis
This more recent method focuses on an efficient and environmentally friendly synthesis, particularly for the key intermediate, and is aimed at large-scale production.[4][5]
Experimental Protocol:
-
One-Pot Synthesis of 4-(2-dimethylaminoethoxy)benzylamine: This key intermediate is prepared from p-hydroxybenzaldehyde. The process involves reaction with 2-dimethylaminoethyl chloride, followed by treatment with hydroxylamine hydrochloride. The authors also mention the use of zinc dust in a one-pot synthesis approach.[4][5]
-
Synthesis of this compound Hydrochloride: The intermediate 4-(2-dimethylaminoethoxy)benzylamine is reacted with 3,4,5-trimethoxybenzoic acid in the presence of boric acid and polyethylene glycol (PEG).[4][5]
Quantitative Data:
This method provides the most comprehensive quantitative data of the three.
-
Final Product (this compound HCl):
-
Purity (HPLC): 99.50%
-
Melting Point: 188-190 °C
-
Synthesis Workflow Diagrams
Caption: Hoffmann La Roche synthesis workflow.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US2879293A - Benzylamine derivatives - Google Patents [patents.google.com]
- 3. FR2549828A1 - Process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. crescent.education [crescent.education]
A Comparative Analysis of Side-Effect Profiles: Trimethobenzamide Versus Other Anti-Dopaminergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side-effect profiles of Trimethobenzamide and other selected anti-dopaminergic agents, including prochlorperazine, metoclopramide, and haloperidol. The information presented is based on a review of available clinical data and pharmacological literature, offering insights into the relative safety and tolerability of these medications.
Executive Summary
This compound, an antiemetic agent, exerts its effects primarily through the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. While effective in managing nausea and vomiting, its use is associated with a range of side effects, most notably extrapyramidal symptoms (EPS). This guide provides a comparative overview of these side effects against other commonly used anti-dopaminergic drugs, highlighting differences in incidence rates where data is available. Understanding these profiles is crucial for informed decision-making in clinical research and drug development.
Comparative Side-Effect Profiles
The following table summarizes the incidence of common and serious side effects associated with this compound and other anti-dopaminergic agents. It is important to note that the incidence rates are derived from various sources, including clinical trials and user-reported data, and may vary depending on the patient population, dosage, and duration of treatment.
| Side Effect | This compound | Prochlorperazine | Metoclopramide | Haloperidol |
| Extrapyramidal Symptoms (EPS) | Incidence not well-established in comparative trials, but known to occur. | 25% - 67% | 4% - 25% | High incidence, especially at higher doses. |
| - Akathisia | Reported | 14% (in one study) | Reported | 15.3% (user-reported) |
| - Dystonia | Reported | Reported | Reported | Reported |
| - Parkinsonism | Parkinson-like symptoms reported | Reported | Reported | Reported |
| Sedation/Drowsiness | Common | 38% (in one study) | Reported | 11.1% (user-reported) |
| Dizziness | Common | 6.3% (user-reported) | Reported | Reported |
| Headache | Common | Reported | Reported | Reported |
| Anxiety | Not commonly reported | 38.4% (user-reported) | 35.1% (user-reported) | 27.8% (user-reported) |
| Nausea & Vomiting | Used to treat N/V | 15.4% (user-reported) | 14.1% (user-reported) | 13.9% (user-reported) |
| Cardiovascular Effects | Rare reports of hypotension. Does not appear to cause QTc prolongation. | Can cause QTc prolongation. | Can cause QTc prolongation. | Known to cause QTc prolongation. |
| Hyperprolactinemia | Possible due to D2 antagonism. | Known to cause. | Known to cause. | Known to cause. |
| Liver Injury | Rare reports of jaundice. | Rare reports. | Rare reports. | Rare reports. |
Mechanism of Action and Associated Side Effects
The primary mechanism of action for this compound and the comparator drugs involves the antagonism of dopamine D2 receptors. However, the specific receptor binding affinities and locations of action contribute to their varying side-effect profiles.
Dopamine D2 Receptor Signaling in the Chemoreceptor Trigger Zone (CTZ)
The antiemetic effect of these agents originates from the blockade of D2 receptors in the CTZ, an area in the medulla oblongata that detects emetic signals in the blood and communicates with the vomiting center.
Caption: Dopamine D2 receptor signaling in the CTZ and the inhibitory action of antagonists.
Mechanism of Extrapyramidal Symptoms (EPS)
The blockade of D2 receptors in the nigrostriatal pathway, a key component of the brain's motor system, disrupts the balance between dopamine and acetylcholine, leading to the manifestation of EPS.
Caption: Pathophysiological pathway leading to extrapyramidal symptoms.
Experimental Protocols
To objectively compare the side-effect profiles of these anti-dopaminergic agents, a randomized, double-blind, placebo-controlled clinical trial is the gold standard. Below is a representative experimental protocol.
Representative Clinical Trial Protocol for Comparative Antiemetic Efficacy and Safety
1. Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.
2. Study Population: Adult patients scheduled to receive moderately or highly emetogenic chemotherapy.
3. Randomization: Patients are randomly assigned in a 1:1:1:1:1 ratio to receive one of the following treatments prior to chemotherapy:
- This compound
- Prochlorperazine
- Metoclopramide
- Haloperidol
- Placebo
4. Outcome Measures:
- Primary Efficacy Endpoint: Complete response rate (defined as no emetic episodes and no use of rescue medication) in the 24 hours following chemotherapy.
- Secondary Efficacy Endpoints:
- Complete response rate during the delayed phase (25-120 hours).
- Time to first emetic episode.
- Severity of nausea (assessed using a visual analog scale).
- Safety Endpoints: Incidence, severity, and causality of all adverse events, with a specific focus on:
- Extrapyramidal symptoms (assessed using the Extrapyramidal Symptom Rating Scale - ESRS).
- Sedation levels (assessed using a standardized sedation scale).
- Cardiovascular effects (including vital signs and electrocardiograms to monitor QTc interval).
- Laboratory abnormalities.
5. Study Procedures:
- Screening Visit: Informed consent, medical history, physical examination, baseline laboratory tests, and ECG.
- Treatment Visit (Day 1): Administration of the investigational product 30-60 minutes before chemotherapy. Assessment of emesis and nausea at regular intervals.
- Follow-up Period (Days 2-5): Patients record emetic episodes and nausea severity in a diary.
- End of Study Visit (Day 6): Final safety assessments, including physical examination, vital signs, and ECG.
Start [label="Patient Recruitment\n(Informed Consent)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Screening [label="Screening & Baseline\nAssessments"];
Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Group_T [label="this compound\nGroup"];
Group_P [label="Prochlorperazine\nGroup"];
Group_M [label="Metoclopramide\nGroup"];
Group_H [label="Haloperidol\nGroup"];
Group_PL [label="Placebo\nGroup"];
Treatment [label="Drug Administration\n(Pre-Chemotherapy)"];
Acute_Phase [label="Acute Phase Assessment\n(0-24h)\n- Efficacy (Emesis)\n- Safety (EPS, Sedation)"];
Delayed_Phase [label="Delayed Phase Assessment\n(24-120h)\n- Patient Diary"];
End_of_Study [label="End of Study Visit\n(Final Safety Assessments)"];
Analysis [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Screening;
Screening -> Randomization;
Randomization -> Group_T;
Randomization -> Group_P;
Randomization -> Group_M;
Randomization -> Group_H;
Randomization -> Group_PL;
Group_T -> Treatment;
Group_P -> Treatment;
Group_M -> Treatment;
Group_H -> Treatment;
Group_PL -> Treatment;
Treatment -> Acute_Phase;
Acute_Phase -> Delayed_Phase;
Delayed_Phase -> End_of_Study;
End_of_Study -> Analysis;
}
Caption: A generalized workflow for a comparative antiemetic clinical trial.
Methodology for Assessment of Extrapyramidal Symptoms (EPS)
A standardized and validated scale should be used to ensure consistent and reliable assessment of EPS. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool for this purpose.
1. Rater Training: All clinical investigators and site personnel responsible for ESRS assessments must undergo standardized training to ensure inter-rater reliability.
2. Assessment Schedule: The ESRS should be administered at baseline (before drug administration) and at predefined time points post-administration (e.g., 1, 4, and 24 hours) and at the end of the study.
3. ESRS Components:
* Part I: Questionnaire on Subjective Experience: Patients are asked about their subjective feelings of restlessness, muscle stiffness, and involuntary movements.
* Part II: Clinician's Examination for Parkinsonism and Akathisia: The clinician observes the patient for signs such as tremor, rigidity, bradykinesia, and objective signs of restlessness.
* Part III: Clinician's Examination for Dystonia: The clinician examines for sustained muscle contractions or spasms.
* Part IV: Clinician's Examination for Dyskinesia: The clinician assesses for abnormal, involuntary movements.
4. Scoring: Each item is rated on a severity scale. The total score and subscale scores are used to quantify the severity of EPS.
Conclusion
This compound remains a relevant antiemetic, but its potential to induce extrapyramidal symptoms necessitates careful consideration, particularly when compared to other anti-dopaminergic agents. While direct comparative data on the incidence of all side effects is not always available, the existing evidence suggests that agents like metoclopramide may have a lower incidence of EPS in some populations. Conversely, antipsychotics like haloperidol, while potent antiemetics, carry a significantly higher risk of EPS. The choice of an anti-dopaminergic agent in a clinical or research setting should be guided by a thorough understanding of these differential side-effect profiles, the patient's individual risk factors, and the specific clinical context. Further head-to-head clinical trials are warranted to provide more definitive comparative safety data for this compound.
Safety Operating Guide
Safe Handling and Personal Protective Equipment for Trimethobenzamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Trimethobenzamide. The following procedures are designed to ensure a safe laboratory environment by outlining proper handling, storage, emergency protocols, and disposal methods.
Hazard Identification and Health Effects
This compound hydrochloride is classified with the following hazards:
-
Harmful if swallowed (Acute Oral Toxicity, Category 4).[1][2][3][4]
-
May cause an allergic skin reaction (Skin Sensitization, Category 1).[1][4]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization, Category 1).[1][4]
-
May cause skin, eye, and respiratory tract irritation .[5]
Fine dust dispersed in the air may also pose a potential dust explosion hazard.[5]
Chemical and Physical Properties
A summary of key quantitative data for this compound hydrochloride is provided below.
| Property | Value | Source |
| Acute Oral Toxicity (LD50) | 1600 mg/kg (Mouse) | [5] |
| Molecular Formula | C₂₁H₂₈N₂O₅・HCl | [3] |
| Molecular Weight | 424.92 g/mol | [5] |
| Physical Form | Solid, Crystal - Powder | [3] |
| Color | White to Almost White | [3] |
| Melting Point | 186°C - 190°C | [3][5] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH/MSHA-approved dust respirator.[3][6] | Prevents inhalation of dust particles, which can cause respiratory sensitization and irritation.[1][4][5] |
| Eye/Face | Safety glasses with side shields or chemical safety goggles.[2][3][6] A face shield may be required for splash hazards.[3] | Protects eyes from irritation due to dust or splashes.[5] |
| Hand | Impervious protective gloves (e.g., nitrile).[2][3] | Prevents skin contact, which can cause irritation and allergic reactions.[1][4][5] |
| Body | Protective laboratory coat or impervious protective clothing.[2][3][6] | Protects skin from accidental contact and contamination of personal clothing.[2] |
Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a closed system or local exhaust ventilation (e.g., a chemical fume hood) to prevent direct exposure and control airborne dust levels.[2][3]
Safe Handling Procedures:
-
Read the Safety Data Sheet (SDS) thoroughly before beginning work.
-
Minimize dust generation and accumulation during handling.[2]
-
Avoid direct contact with skin and eyes and avoid breathing dust.[4][5]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6]
-
Follow the manufacturer's recommended storage temperature, which may be 4°C or controlled room temperature (20°C to 25°C).[1][4][6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][6]
Emergency and First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1][2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, get medical advice.[1][2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][2][3][4] |
Accidental Release and Spill Cleanup
A systematic approach is necessary to safely manage a spill.
Operational Plan for Spills:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[2][4]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Wear PPE: Don appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.[2][4][6]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[6] Prevent the material from entering drains or waterways.[1][4]
-
Clean Up:
-
Dispose: Dispose of the contaminated material and cleaning supplies as hazardous waste according to institutional and regulatory guidelines.
Caption: Workflow for handling an accidental spill of this compound.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
-
All waste containing this compound must be treated as hazardous waste.
-
Place waste material in a clearly labeled, sealed, and appropriate container.[2][6]
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[2][3]
-
Whenever possible, use a licensed professional waste disposal service or a drug take-back program.[8]
-
If a take-back program is unavailable, the material may be mixed with an undesirable substance (e.g., used coffee grounds, cat litter), placed in a sealed plastic bag, and disposed of in the trash.[9] Do not flush down the toilet or pour down the drain.[8][9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Tigan (this compound hydrochloride) [dailymed.nlm.nih.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
